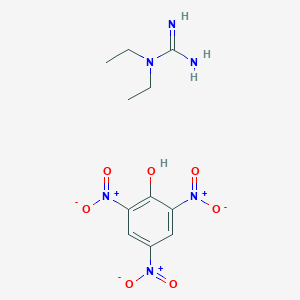
1,1-Diethylguanidine;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethylguanidine;2,4,6-trinitrophenol is a compound formed by the combination of 1,1-Diethylguanidine and 2,4,6-trinitrophenol. 1,1-Diethylguanidine is an organic compound with the molecular formula C5H13N3, while 2,4,6-trinitrophenol, also known as picric acid, is a nitroaromatic compound with the molecular formula C6H3N3O7. The combination of these two compounds results in a complex with unique properties and applications.
Preparation Methods
The synthesis of 1,1-Diethylguanidine;2,4,6-trinitrophenol involves the reaction of 1,1-Diethylguanidine with 2,4,6-trinitrophenol under controlled conditions. The reaction typically takes place in an organic solvent, such as ethanol or methanol, at room temperature. The resulting product is then purified through recrystallization or other suitable methods to obtain the desired compound .
Chemical Reactions Analysis
1,1-Diethylguanidine;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrogen gas, resulting in the formation of reduced derivatives.
Scientific Research Applications
1,1-Diethylguanidine;2,4,6-trinitrophenol has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biological studies to investigate its effects on different biological systems.
Medicine: The compound is studied for its potential therapeutic applications and its interactions with biological targets.
Industry: It is used in the production of explosives, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 1,1-Diethylguanidine;2,4,6-trinitrophenol involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,1-Diethylguanidine;2,4,6-trinitrophenol can be compared with other similar compounds, such as:
2,4,6-Trinitrotoluene (TNT): Both compounds are nitroaromatic explosives, but 2,4,6-trinitrophenol is more explosive than TNT.
2,4-Dinitrophenol: This compound is similar in structure but has different chemical and physical properties.
Nitrobenzene: Another nitroaromatic compound with distinct properties and applications.
This compound stands out due to its unique combination of properties from both 1,1-Diethylguanidine and 2,4,6-trinitrophenol, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
18240-92-1 |
|---|---|
Molecular Formula |
C11H16N6O7 |
Molecular Weight |
344.28 g/mol |
IUPAC Name |
1,1-diethylguanidine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C5H13N3/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-3-8(4-2)5(6)7/h1-2,10H;3-4H2,1-2H3,(H3,6,7) |
InChI Key |
HEHVUAOILBAGMT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=N)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















